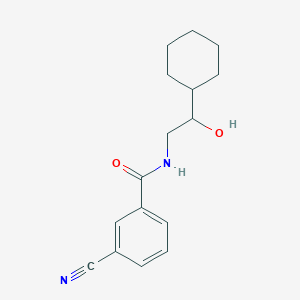

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-10-12-5-4-8-14(9-12)16(20)18-11-15(19)13-6-2-1-3-7-13/h4-5,8-9,13,15,19H,1-3,6-7,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOIRMJVSWBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor, such as cyanogen bromide.

Addition of the Cyclohexyl-Hydroxyethyl Group: The final step involves the addition of the cyclohexyl-hydroxyethyl group through a nucleophilic substitution reaction using a cyclohexyl-hydroxyethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of 3-cyano-N-(2-cyclohexyl-2-oxoethyl)benzamide.

Reduction: Formation of 3-amino-N-(2-cyclohexyl-2-hydroxyethyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide (CDPPB)

- Structure : Features a pyrazole ring substituted with two phenyl groups at the N1 and C3 positions.

- Target/Activity : Potent positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), restoring mGluR5-dependent signaling in neurological disorders like autism and schizophrenia .

- Key Findings: Demonstrated 10–100 nM potency in mGluR5-dependent functional assays .

3-Cyano-N-(6-Methylpyridin-2-yl)Benzamide Derivatives

- Examples: 3-Cyano-4-(3′-fluorophenyl)-N-(6-methylpyridin-2-yl)-benzamide Hydrobromide (56): Fluorophenyl substitution enhances lipophilicity (cLogP ~3.5) and kinase selectivity . 3-Cyano-N-(6-methylpyridin-2-yl)-4-(naphthalen-1-yl)-benzamide (58): Naphthyl group increases molecular weight (MW: ~375 g/mol) and π-π stacking interactions, improving binding to hydrophobic pockets .

- Activity : Optimized for kinase inhibition (e.g., TLK2) with IC₅₀ values <100 nM in enzymatic assays .

Analogs with Aliphatic or Hydroxyethyl Substituents

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure: Lacks the cyano group but includes a branched hydroxyethylamide.

- Application : Serves as an N,O-bidentate ligand for metal-catalyzed C–H functionalization due to its chelating hydroxyl and amide groups .

- Physicochemical Data : Melting point ~120°C; IR peaks at 3296 cm⁻¹ (O–H stretch) and 1657 cm⁻¹ (amide C=O) .

3-Amino-2-Hydroxy-N-(2-Hydroxyethyl)Benzamide

- Structure: Amino and hydroxy groups at positions 2 and 3 of the benzamide ring.

- Properties: High aqueous solubility (Topological Polar Surface Area: 81.1 Ų) due to multiple H-bond donors/acceptors .

Analogs with Halogen or Heterocyclic Modifications

2-Chloro-N-(3-Cyano-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thien-2-yl)Benzamide

3-Cyano-N-(2-Oxoindolin-5-yl)Benzamide (Compound 78)

- Structure : Oxoindolin substituent introduces hydrogen-bonding motifs.

- Activity : TLK2 inhibitor with 87% yield in synthesis and IC₅₀ of 278 nM in proteomic screens .

Data Tables

Table 1. Structural and Pharmacological Comparison of Selected Benzamides

*Estimated based on structural similarity.

Table 2. Physicochemical Properties

Key Research Findings and Trends

- Substituent Effects :

- Therapeutic Potential: CDPPB’s success in mGluR5 modulation highlights benzamides’ versatility in neurological drug discovery . TLK2 inhibitors like compound 78 demonstrate broad applicability in oncology .

Biological Activity

3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C16H22N2O

- Molecular Weight: 270.36 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of various benzamide derivatives, including 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide. The compound has shown significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.2 | |

| A549 | 12.5 | |

| PC-3 | 18.0 | |

| MiaPaca-2 | 14.7 |

These results indicate that the compound may inhibit cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.

The proposed mechanism of action for 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide involves:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in tumor growth and metastasis.

- Induction of Apoptosis: It has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Interference with Cell Signaling Pathways: The compound may disrupt crucial signaling pathways that are essential for cancer cell survival.

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the efficacy of 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide was evaluated against various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment.

Findings:

- Significant reduction in cell viability was observed across all tested lines.

- Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Study 2: Animal Model

An animal model study was conducted to assess the in vivo efficacy of the compound. Mice bearing xenograft tumors were treated with varying doses of 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide.

Results:

- Tumor growth inhibition was observed at doses above 10 mg/kg.

- Histological analysis revealed reduced tumor cell density and increased necrosis in treated groups compared to controls.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-cyano-N-(2-cyclohexyl-2-hydroxyethyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyano group introduction : Pd/C-catalyzed hydrogenation or coupling reactions under inert atmospheres (e.g., CH₂Cl₂, pyridine) to attach the cyano moiety .

- Amide bond formation : Use of acyl chlorides (e.g., 3-cyanobenzoyl chloride) with hydroxyl- or amine-containing intermediates under mild conditions (room temperature, 1–3 h) .

- Cyclohexyl-hydroxyethyl sidechain incorporation : Protection/deprotection strategies (e.g., TIPSCl for hydroxyl groups) to prevent undesired side reactions .

Key solvents include DMF and dichloromethane, with triethylamine or DMAP as catalysts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with cyclohexyl protons appearing as multiplet signals (δ 1.0–2.5 ppm) and the hydroxyethyl group as a broad singlet (~δ 5.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₆H₁₉N₂O₂: 287.1504) .

- HPLC-Purity Analysis : Ensures >95% purity, critical for biological assays .

Advanced: How do structural modifications impact its activity as a mGluR5 positive allosteric modulator (PAM)?

Answer:

- Cyclohexyl vs. Aromatic Rings : The cyclohexyl group enhances lipophilicity and blood-brain barrier penetration compared to aromatic analogs (e.g., CDPPB in ), but may reduce receptor affinity due to steric hindrance .

- Hydroxyethyl Positioning : The β-hydroxyethyl moiety influences hydrogen bonding with the receptor’s allosteric site. Substitution with bulkier groups (e.g., tert-butyl) diminishes potency .

- Cyanophenyl vs. Nitrophenyl : The electron-withdrawing cyano group stabilizes the amide bond, improving metabolic stability over nitro derivatives .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

Discrepancies often arise from:

- Receptor Conformational States : Functional assays (e.g., calcium flux vs. cAMP) may reflect different receptor activation states. CDPPB ( ) shows variable efficacy depending on assay design .

- Compound Purity : Trace impurities (e.g., unreacted acyl chlorides) can skew results. Validate via HPLC and control experiments .

- Species-Specific Responses : Test in parallel using human and rodent receptor isoforms to identify model-dependent effects .

Advanced: What strategies improve target selectivity and reduce off-target effects?

Answer:

- Substituent Tuning : Replace the cyclohexyl group with smaller alkyl chains (e.g., isopropyl) to minimize interactions with non-target receptors .

- Molecular Docking Simulations : Use tools like AutoDock Vina to predict binding poses and optimize interactions with mGluR5’s allosteric pocket .

- Metabolic Profiling : Incubate with liver microsomes to identify unstable metabolites contributing to off-target activity .

Basic: What in vitro models are suitable for initial biological evaluation?

Answer:

- HEK293 Cells Expressing mGluR5 : Measure glutamate-induced calcium mobilization with/without the compound to assess PAM activity .

- Primary Neuronal Cultures : Evaluate neuroprotective effects in oxidative stress models (e.g., H₂O₂ exposure) .

- CYP450 Inhibition Assays : Screen for metabolic interference using recombinant enzymes .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to favor R- or S-configurations .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with reference standards .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~2.5), blood-brain barrier penetration, and CYP inhibition .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in mGluR5’s allosteric site over 100-ns trajectories to guide optimization .

- QSAR Models : Train models on analogs (e.g., CDPPB in ) to correlate substituent electronegativity with potency .

Basic: What safety protocols are essential during handling?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., pyridine) .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced: How can conflicting cytotoxicity data be addressed?

Answer:

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to differentiate target-mediated effects from nonspecific toxicity .

- Apoptosis Markers : Measure caspase-3/7 activation in HepG2 cells to distinguish apoptotic vs. necrotic cell death .

- Mitochondrial Stress Tests : Use Seahorse XF Analyzers to assess OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.